molecular formula C12H16ClN3O3 B2890723 2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride CAS No. 1630763-39-1

2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No.: B2890723
CAS No.: 1630763-39-1
M. Wt: 285.73
InChI Key: SUIJFKFCLNHFFE-UHFFFAOYSA-N
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Description

2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring attached to a 2,3-dimethoxyphenyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific conditions. For example, the reaction of 2,3-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent can yield the oxadiazole ring.

    Attachment of the Ethanamine Moiety: The ethanamine group can be introduced through nucleophilic substitution reactions. This step often involves the reaction of the oxadiazole intermediate with an appropriate amine under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanamine: A related compound with similar structural features but different functional groups.

    2-(3,4-Dimethoxyphenyl)ethanol: Another similar compound with an alcohol group instead of an amine.

    2-(3,4-Dimethoxyphenyl)acetohydrazide: A compound with a hydrazide group, used in different chemical reactions.

Uniqueness

2-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)18-15-12;/h3-5H,6-7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIJFKFCLNHFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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